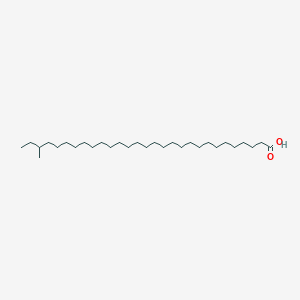
Heptanamide, 7-bromo-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanamide, 7-bromo-N-phenyl- is an organic compound belonging to the class of fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. The compound has a molecular formula of C13H18BrNO and a molecular weight of 284.196 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptanamide, 7-bromo-N-phenyl- can be synthesized through various methods. One common method involves the reaction of a carboxylic acid with an amine. this direct reaction typically produces a salt rather than an amide. Therefore, alternative methods such as using acyl chlorides or anhydrides are employed. For instance, acid chlorides react with ammonia, primary amines, and secondary amines to form amides .
Industrial Production Methods
Industrial production of Heptanamide, 7-bromo-N-phenyl- often involves nickel-catalyzed enantioselective Negishi cross-couplings of racemic secondary α-bromo amides with alkylzinc reagents. This method ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Heptanamide, 7-bromo-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, zinc powder, and anhydrous 1,3-dimethyl-2-imidazolidinone (DMI). The reactions are typically carried out under argon atmosphere and at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of Heptanamide, 7-bromo-N-phenyl- with alkylzinc reagents in the presence of a nickel catalyst produces enantioselective products .
Applications De Recherche Scientifique
Heptanamide, 7-bromo-N-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of Heptanamide, 7-bromo-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Heptanamide, 7-bromo-N-phenyl- can be compared with other similar compounds, such as:
Methanamide (Formamide): A simpler amide with a lower molecular weight and different physical properties.
Acetamide (Ethanamide): Another simple amide with different solubility and boiling points.
Propionamide (Propanamide): Similar in structure but with different chemical properties and reactivity.
Heptanamide, 7-bromo-N-phenyl- is unique due to its specific structure, which includes a bromine atom and a phenyl group, giving it distinct chemical and physical properties compared to other amides.
Propriétés
Numéro CAS |
142326-26-9 |
|---|---|
Formule moléculaire |
C13H18BrNO |
Poids moléculaire |
284.19 g/mol |
Nom IUPAC |
7-bromo-N-phenylheptanamide |
InChI |
InChI=1S/C13H18BrNO/c14-11-7-2-1-6-10-13(16)15-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16) |
Clé InChI |
IHEXWASGSZWAHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


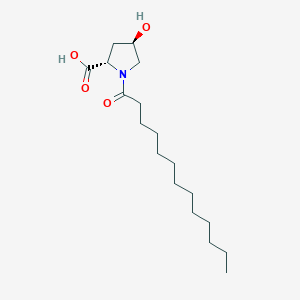
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)
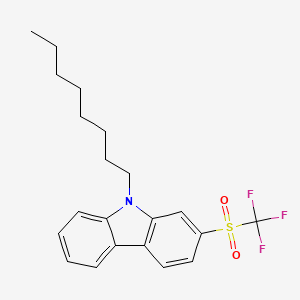
![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile](/img/structure/B15160762.png)
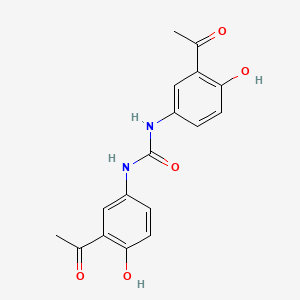
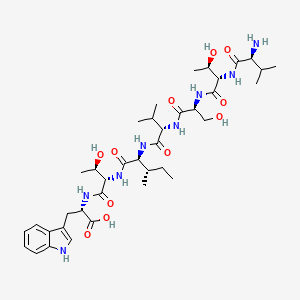

![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)

